(2E)-2-[2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)ethylidene]hydrazinecarboxamide
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Overview
Description
(2E)-2-[2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)ethylidene]hydrazinecarboxamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring substituted with dimethoxy groups and an ethylidene hydrazinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)ethylidene]hydrazinecarboxamide typically involves the condensation of 4,7-dimethoxy-1,3-benzodioxole-5-carbaldehyde with hydrazinecarboxamide under acidic conditions. The reaction is carried out in a polar solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
For large-scale industrial production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)ethylidene]hydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
(2E)-2-[2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)ethylidene]hydrazinecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (2E)-2-[2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)ethylidene]hydrazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-[2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)ethylidene]hydrazinecarboxamide: Unique due to its specific substitution pattern on the benzodioxole ring.
(2E)-2-[2-(4-methoxy-1,3-benzodioxol-5-yl)ethylidene]hydrazinecarboxamide: Similar structure but with fewer methoxy groups, leading to different chemical properties.
(2E)-2-[2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)ethylidene]hydrazinecarboxylate: Similar core structure but with different functional groups, affecting its reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H15N3O5 |
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Molecular Weight |
281.26 g/mol |
IUPAC Name |
[(E)-2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)ethylideneamino]urea |
InChI |
InChI=1S/C12H15N3O5/c1-17-8-5-7(3-4-14-15-12(13)16)9(18-2)11-10(8)19-6-20-11/h4-5H,3,6H2,1-2H3,(H3,13,15,16)/b14-4+ |
InChI Key |
YBRMQOPGHDIOOH-LNKIKWGQSA-N |
Isomeric SMILES |
COC1=C2C(=C(C(=C1)C/C=N/NC(=O)N)OC)OCO2 |
Canonical SMILES |
COC1=C2C(=C(C(=C1)CC=NNC(=O)N)OC)OCO2 |
Origin of Product |
United States |
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